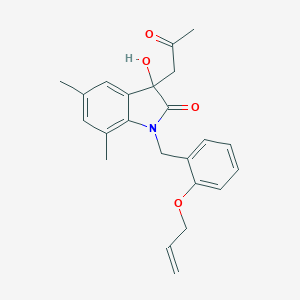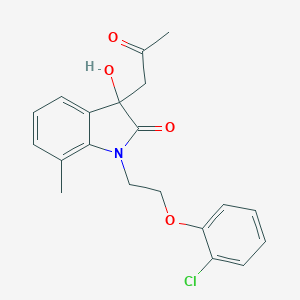
N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide, also known as DPA-Q, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory effects. However, more studies are needed to fully understand the biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is its broad spectrum of activity against different types of cancer cells. It has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is its poor solubility in water, which may affect its bioavailability and limit its use in vivo. Additionally, more studies are needed to evaluate the pharmacokinetics and pharmacodynamics of N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide in animal models and humans.
Orientations Futures
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to evaluate the pharmacokinetics and pharmacodynamics of N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide in animal models and humans. Additionally, more studies are needed to investigate the mechanism of action of N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide and its potential therapeutic applications in different diseases. Finally, the development of N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide derivatives with improved solubility and bioavailability may lead to the discovery of more potent and selective compounds for cancer therapy.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide involves the reaction of 2,4-dimethoxyaniline with 2-chloroacetyl chloride, followed by the reaction of the resulting product with 4-phenylquinazoline-2-thiol in the presence of a base. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has also been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been shown to possess antiviral activity against herpes simplex virus type 1.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-29-17-12-13-20(21(14-17)30-2)25-22(28)15-31-24-26-19-11-7-6-10-18(19)23(27-24)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZMQFSNSPOSBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B368449.png)


![5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B368453.png)


![N-(5-Chloro-2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368461.png)






